molecular formula C26H27N3O4S B2607797 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-53-6

2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Katalognummer B2607797
CAS-Nummer: 898456-53-6
Molekulargewicht: 477.58
InChI-Schlüssel: KLHBMWURLQZFKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities and Molecular Docking Studies

Research on quinazoline derivatives, including structures similar to the compound , has demonstrated significant pharmacological activities, such as diuretic and antihypertensive effects. Studies have synthesized and characterized various quinazoline derivatives to explore their structure–activity relationships. These compounds have been evaluated for their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials in rat models, with several compounds showing notably excellent activity compared to standard drugs (Rahman et al., 2014). Additionally, molecular docking studies have been conducted to investigate the inhibition effects of quinazoline derivatives on human aldose reductase enzyme, which is a key target in the management of diabetes complications. These studies have identified compounds with significant inhibitory activity and high binding affinity to the active site of the enzyme, suggesting potential antidiabetic properties (Özdemir et al., 2021).

Antimicrobial Activities

Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial activities. Studies have focused on the synthesis of new compounds with potential antibacterial and antifungal properties. The antimicrobial evaluation of these compounds has been conducted against various bacterial strains and fungi, indicating some compounds possess notable antimicrobial activities, which could be attributed to the structural features of the quinazoline ring and its substitutions (Habib et al., 2013).

Anticancer Properties and Photodynamic Therapy Applications

The structural versatility of quinazoline derivatives allows for their application in anticancer research and photodynamic therapy. Novel compounds have been synthesized with the aim of evaluating their potential as anticancer agents, particularly focusing on breast cancer models. The efficacy of these compounds has been assessed through various in vitro tests, including MTT assays against cancer cell lines. Molecular docking studies complement these evaluations by predicting the interaction of these compounds with specific cancer targets, providing insights into their mechanism of action and enhancing their therapeutic potential (Kumar et al., 2021). Furthermore, quinazoline derivatives have been explored for their suitability as photosensitizers in photodynamic therapy, a treatment modality for cancer. These compounds have been characterized for their photophysical and photochemical properties, indicating their potential for clinical application in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Eigenschaften

IUPAC Name

2-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-5-33-24-15-10-19(17(2)3)16-25(24)34(31,32)28-20-11-13-21(14-12-20)29-18(4)27-23-9-7-6-8-22(23)26(29)30/h6-17,28H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBMWURLQZFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.